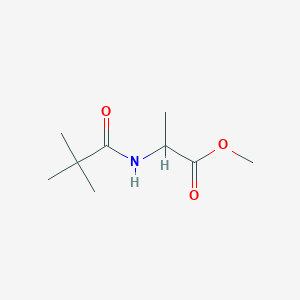

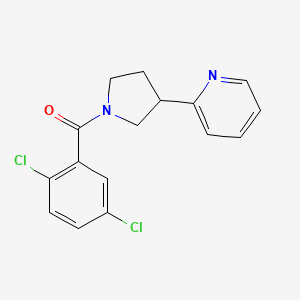

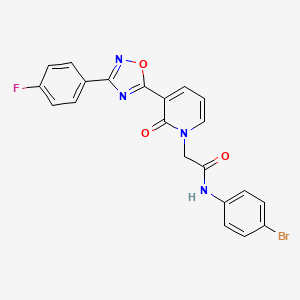

![molecular formula C16H18N4O3 B2734200 N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide CAS No. 2097916-42-0](/img/structure/B2734200.png)

N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoxaline derivatives, such as the compound , involves various methods and synthetic strategies . These methods often involve the use of aromatic diamines with many organic derivatives, including the cyclocondensation of o-phenylenediamine with glyoxal . Other methods include the use of different catalyst systems and reaction conditions, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including diazotization, nitration, oxidation, and substitution reactions . They can also undergo reduction, condensation, and cyclization reactions . Specific reactions for “N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide” would depend on the reaction conditions and reagents used.Applications De Recherche Scientifique

Fluorescence Chemosensing

A chemosensor using quinoline, related to the queried compound, demonstrates selective and sensitive detection of Zn2+ in both living cells and aqueous solutions. This sensor's remarkable fluorescence enhancement in the presence of Zn2+ can be reversed with EDTA, making it practical for biological and environmental monitoring (Park et al., 2015).

Structural Studies in Crystal Engineering

Quinoline derivatives, similar to the queried compound, have been studied for their structural orientations in crystal engineering. These studies reveal interesting aspects such as tweezer-like geometry and channel-like structures in crystal formations, providing insights into molecular interactions and potential applications in material science (Kalita & Baruah, 2010).

Organic Synthesis

The use of quinoline derivatives in organic synthesis, particularly in ligand-free Cu-catalyzed cyclization, has been explored. This methodology facilitates the efficient synthesis of complex organic compounds like pyrrolo[1,2-a]quinolines, highlighting the compound's role in facilitating new synthetic routes (Yu et al., 2016).

Antimicrobial and Antiprotozoal Agents

Quinoxaline-oxadiazole hybrids, structurally related to the compound , exhibit promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These findings suggest potential therapeutic applications of similar compounds in treating microbial and protozoal infections (Patel et al., 2017).

Corrosion Inhibition

Quinoxalines, akin to the compound , are investigated as corrosion inhibitors for metals like copper. Quantum chemical calculations suggest a correlation between their molecular structure and inhibition efficiency, indicating potential industrial applications in metal preservation (Zarrouk et al., 2014).

Orientations Futures

The future directions for research on “N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide” and similar quinoxaline derivatives could involve further exploration of their synthesis methods, chemical reactions, and pharmacological activities . Additionally, more detailed studies on their physical and chemical properties, safety and hazards, and potential applications in various fields could also be conducted.

Propriétés

IUPAC Name |

N-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-11(21)17-9-16(22)20-7-6-12(10-20)23-15-8-18-13-4-2-3-5-14(13)19-15/h2-5,8,12H,6-7,9-10H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTDWTPGVSOJKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

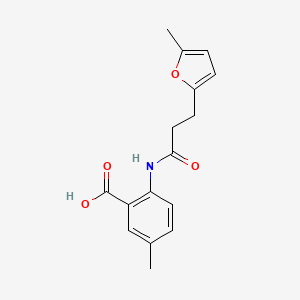

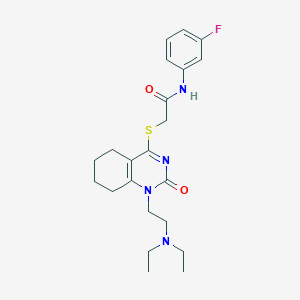

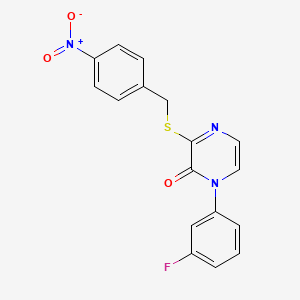

![2,4-Dichloro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B2734120.png)

![2-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2734130.png)